Tandamine hydrochloride

Übersicht

Beschreibung

Tandamine is a selective norepinephrine reuptake inhibitor with a tricyclic structure. It was developed in the 1970s as a potential antidepressant but was never commercialized . Tandamine is analogous to pirandamine, which acts as a selective serotonin reuptake inhibitor .

Vorbereitungsmethoden

The synthesis of Tandamine involves the formation of a thiopyranoindole structure. The synthetic route typically includes the following steps:

Formation of the indole ring: This is achieved through a Fischer indole synthesis.

Introduction of the thiopyrano ring: This involves the cyclization of the indole derivative with a suitable thiol compound.

Alkylation: The final step involves the alkylation of the nitrogen atom in the indole ring to form the desired product.

Industrial production methods for Tandamine have not been extensively documented due to its lack of commercialization.

Analyse Chemischer Reaktionen

Tandamin unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Tandamin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Thiolderivat zu bilden.

Substitution: Tandamin kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Alkylhalogenide. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

Tandamine hydrochloride is a thiopyranoindole compound that has been investigated for its potential antidepressant properties . It functions as a selective norepinephrine reuptake inhibitor due to its tricyclic structure.

Potential Antidepressant

Tandamine has been researched primarily for its antidepressant effects. In several screening procedures, tandamine has demonstrated more effectiveness than desipramine, imipramine, and amitriptyline, which are similar tricyclic antidepressants.

Neurotransmitter Effects

Pharmacological studies have explored tandamine's effects on neurotransmitters:

- Norepinephrine and 5-Hydroxytryptamine: Tandamine, similarly to imipramine, can enhance contractions induced by noradrenaline (NA) and 5-hydroxytryptamine (5-HT) in the nictitating membrane .

- Tyramine Pressor Response: this compound was observed to be more active than desmethylimipramine in inhibiting the tyramine pressor response following single oral doses in human volunteers .

- Monoamine Uptake: Compared to clomipramine, tandamine caused less inhibition of 5-HT uptake but a more significant inhibition of dopamine uptake into human platelets .

Other Activities

Tandamine has been found to possess anticholinergic activity, reduce appetite, and produce sedation . Studies in rats have shown that tandamine can reduce or abolish REM sleep, with a related decrease in NREM sleep .

Isoindole Derivatives

Isoindole derivatives, including tandamine, have demonstrated useful pharmaceutical activity in treating depression and as anorexic agents for obesity treatment .

Clinical Pharmacological Studies

Clinical studies have provided insights into tandamine's pharmacological profile :

Wirkmechanismus

Tandamine exerts its effects by selectively inhibiting the reuptake of norepinephrine in the brain . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The molecular targets of Tandamine include norepinephrine transporters, which are responsible for the reuptake of norepinephrine from the synaptic cleft .

Vergleich Mit ähnlichen Verbindungen

Tandamin ist anderen trizyklischen Antidepressiva wie Desipramin und Imipramin ähnlich. Es ist einzigartig in seiner selektiven Hemmung der Noradrenalin-Wiederaufnahme ohne signifikante Auswirkungen auf die Serotonin- oder Dopaminaufnahme . Diese selektive Aktivität unterscheidet Tandamin von anderen Antidepressiva, die breitere Auswirkungen auf mehrere Neurotransmittersysteme haben.

Ähnliche Verbindungen

Pirandamin: Wirkt als selektiver Serotonin-Wiederaufnahmehemmer.

Desipramin: Ein trizyklisches Antidepressivum, das die Wiederaufnahme von Noradrenalin und Serotonin hemmt.

Imipramin: Ein weiteres trizyklisches Antidepressivum mit ähnlichen Wirkmechanismen.

Die einzigartige Selektivität von Tandamin für die Hemmung der Noradrenalin-Wiederaufnahme macht es zu einer wertvollen Verbindung für Forschungs- und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Tandamine hydrochloride, a synthetic compound classified as a thiopyranoindole , has garnered attention for its potential biological activity, particularly as a norepinephrine reuptake inhibitor (NRI) . Developed in the 1970s, tandamine was initially explored for its antidepressant properties but was never commercialized. This article delves into its pharmacological effects, mechanisms of action, and clinical findings, supported by relevant data and case studies.

- Chemical Formula : C₁₈H₁₈ClN₃O₂S

- Molecular Weight : Approximately 302.48 g/mol

Tandamine acts primarily as a selective norepinephrine reuptake inhibitor, distinguishing itself from similar compounds like pirandamine, which functions as a selective serotonin reuptake inhibitor. Research indicates that tandamine is significantly more effective than desimipramine in inhibiting norepinephrine uptake in cardiac tissues, suggesting its potential utility in treating conditions related to norepinephrine dysregulation .

Biological Activity and Pharmacological Effects

Tandamine has been shown to exhibit various pharmacological effects:

- Norepinephrine Reuptake Inhibition : Tandamine's primary mechanism involves the inhibition of norepinephrine reuptake, which enhances norepinephrine availability in the synaptic cleft. This action is crucial for mood regulation and has implications for treating depressive disorders .

- Anticholinergic Activity : Clinical studies have indicated that tandamine possesses significant anticholinergic activity, which may contribute to its sedative effects and appetite suppression .

- Psychomotor Stimulation : Tandamine has demonstrated stimulating effects on psychomotor activity, as evidenced by psychometric tests showing increased attention and concentration among patients treated with the compound .

Clinical Studies and Findings

A notable clinical study involved administering tandamine to a group of 20 hospitalized depressed patients at doses ranging from 75 to 200 mg. The study utilized various assessment tools, including the Hamilton Depression Rating Scale and Zung self-rating score, to evaluate therapeutic outcomes. Results indicated:

- Statistical Improvement : A statistically significant improvement in depressive symptoms was observed between the first and second weeks of therapy.

- EEG Changes : EEG analysis showed decreased slow wave activity and increased fast activity six hours post-administration, resembling the neurophysiological profile of psychostimulatory drugs .

Comparative Analysis with Other Antidepressants

Tandamine's unique properties can be contrasted with other known antidepressants:

| Compound | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Tandamine | Thiopyranoindole | Selective norepinephrine reuptake inhibitor | Potent in cardiac tissues |

| Pirandamine | Tricyclic derivative | Selective serotonin reuptake inhibitor | Investigated as an antidepressant |

| Desipramine | Tricyclic antidepressant | Norepinephrine reuptake inhibitor | Well-established clinical use |

| Venlafaxine | SNRI | Dual inhibition of serotonin and norepinephrine uptake | Broad spectrum efficacy |

| Duloxetine | SNRI | Dual inhibition of serotonin and norepinephrine uptake | Approved for multiple indications |

Tandamine's specificity in targeting norepinephrine uptake without significant serotonin potentiation differentiates it from other antidepressants, potentially offering unique therapeutic benefits .

Case Studies Supporting Biological Activity

-

Case Study on Depression :

- A study involving 20 patients revealed that tandamine administration resulted in improved mood and cognitive function over a two-week period.

- Patients reported enhanced concentration and reduced depressive symptoms, highlighting its potential as an effective treatment option for major depressive disorder .

- EEG Study :

Eigenschaften

CAS-Nummer |

58167-78-5 |

|---|---|

Molekularformel |

C18H26N2S |

Molekulargewicht |

302.5 g/mol |

IUPAC-Name |

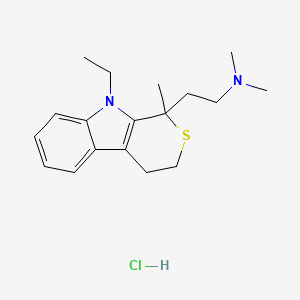

2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H26N2S/c1-5-20-16-9-7-6-8-14(16)15-10-13-21-18(2,17(15)20)11-12-19(3)4/h6-9H,5,10-13H2,1-4H3 |

InChI-Schlüssel |

BRPOADLGOFPKKJ-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C.Cl |

Kanonische SMILES |

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

58167-78-5 (mono-hydrochloride) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(2-(dimethylamino)ethyl)-9-ethyl- 1,3,4,9-tetrahydro-1-methylthiopyrano(3,4-b)indole AY 23946 tandamine tandamine hydrochloride, (+)-isomer tandamine hydrochloride, (+-)-isomer tandamine hydrochloride, (-)-isomer tandamine monohydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.